ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-chlorophenyl substituent at the 1-position, a dimethylsulfamoyloxy group at the 4-position, and an ethyl ester at the 3-position. The dimethylsulfamoyloxy group introduces sulfonamide functionality, which may enhance solubility and metabolic stability compared to hydroxyl or other substituents. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX being widely used for refinement .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-8-6-5-7-10(11)16/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKZIRCUIOUPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Dimethylsulfamoyloxy Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Staphylococcus epidermidis ranged from 0.22 to 0.25 μg/mL. Mechanisms of action include:
- Inhibition of Biofilm Formation : The compound has shown effectiveness in preventing biofilm formation, which is crucial for bacterial colonization and resistance.
- Bactericidal Activity : Similar structural motifs have exhibited bactericidal effects, suggesting that this compound may also possess these properties.
Cytotoxic Effects
Preliminary cytotoxicity assays indicate that derivatives of this compound can exhibit varying degrees of toxicity towards cancer cell lines. Some derivatives demonstrated IC50 values in the micromolar range, indicating potential as anticancer agents.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has indicated that modifications in the sulfonamide and carboxylate groups significantly affect biological activity. Compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to their non-substituted counterparts. This highlights the importance of substituents in modulating biological effects.
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of similar compounds, it was found that derivatives demonstrated significant activity against a range of pathogens. The study emphasized the role of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of compounds within this chemical class. The results indicated that specific modifications could lead to improved cytotoxicity against various cancer cell lines, providing insights into optimizing drug design for therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis with two closely related analogues:
Key Differences and Implications
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound may favor π-π stacking interactions in biological systems compared to the 3-chlorophenyl in or 2,4-dichlorophenyl in . The dimethylsulfamoyloxy group offers superior hydrolytic stability and solubility compared to the hydroxyl group in , which is prone to oxidation or hydrogen bonding.
Physicochemical Properties :
- The target compound’s higher molar mass (402.83 g/mol) compared to (316.12 g/mol) and (346.69 g/mol) suggests increased molecular complexity, which may influence bioavailability.
- The ethyl ester in the target compound and may confer better membrane permeability than the methyl ester in .
Synthetic Considerations :
- The dimethylsulfamoyloxy group likely requires sulfamoylation steps, as described in modern synthetic methodologies , whereas and involve simpler esterification or halogenation.
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and application in various therapeutic contexts.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives of pyridazine compounds have shown promising antimicrobial properties. For instance, studies have reported that related compounds inhibited bacterial growth effectively, suggesting a potential role for this compound in treating infections .
- Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor. Such inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuroprotective Effects :
- Cholesterol Regulation :
Efficacy Data
The following table summarizes the biological activities reported for similar compounds:
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion (~90–95%) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridazine Formation | Hydrazine, diketone, ethanol, 70°C, 12 h | 65–75 | |
| Sulfamoylation | Dimethylsulfamoyl chloride, CH₂Cl₂, 0–25°C | 50–60 | |
| Esterification | H₂SO₄, ethanol, reflux, 6 h | 80–85 |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, the 2-chlorophenyl group shows aromatic protons at δ 7.4–7.6 ppm, while the dimethylsulfamoyl group exhibits singlet peaks for N–CH₃ (~δ 3.0) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₇ClN₃O₅S: 410.0564) .
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Tip : Pair XRD with DFT calculations to resolve stereoelectronic effects in the pyridazine ring .
Basic: How should this compound be stored to maintain stability, and what degradation pathways are observed?
Answer:
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfamoyl ester .
- Degradation Pathways :
- Hydrolysis : The sulfamoyloxy group is susceptible to aqueous/base-mediated cleavage, forming a hydroxylated pyridazine derivative. Monitor via pH-controlled stability studies (pH 1–9, 37°C) .
- Oxidation : The dihydropyridazine ring may oxidize to pyridazine under prolonged light exposure. Use antioxidants (e.g., BHT) in stock solutions .
Advanced: How does the dimethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The dimethylsulfamoyl group acts as a strong electron-withdrawing substituent, activating the pyridazine ring for nucleophilic attack at the C4 position. Key effects include:
- Enhanced Electrophilicity : Sulfamoyl’s –SO₂– group withdraws electron density, increasing reactivity toward amines/thiols in SNAr reactions (e.g., substitution with piperazine in DMF, 80°C) .
- Steric Effects : Dimethyl groups hinder bulky nucleophiles, favoring smaller nucleophiles (e.g., NH₃ over tert-butylamine) .
Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .
Advanced: What strategies are effective for evaluating its biological activity, particularly enzyme inhibition?
Answer:
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases, kinases) due to the compound’s electrophilic sulfamoyl group .
- Assay Design :
- Fluorogenic Assays : Monitor inhibition of trypsin-like proteases using Z-Gly-Pro-Arg-AMC substrate (λₑₓ/λₑₘ = 380/460 nm) .
- Cellular Viability : Test antiproliferative effects in cancer lines (e.g., MCF-7, IC₅₀ determination via MTT assay) .
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 2-chlorophenyl with fluorophenyl) to correlate structure with IC₅₀ values .
Advanced: How can computational modeling predict binding modes and guide structural optimization?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The sulfamoyl group forms hydrogen bonds with Arg120 and Tyr355, while the chlorophenyl moiety occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues critical for affinity .
- QSAR Models : Train models using descriptors like logP, polar surface area, and HOMO/LUMO gaps to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
